Cas no 129582-99-6 (2-(3,4-dichlorobenzenesulfonamido)acetic acid)

2-(3,4-dichlorobenzenesulfonamido)acetic acid 化学的及び物理的性質
名前と識別子
-
- (3,4-Dichloro-benzenesulfonylamino)-acetic acid
- AB00351024-03
- SR-01000277471
- 2-[(3,4-dichlorobenzene)sulfonamido]acetic acid
- 2-(3,4-dichlorophenylsulfonamido)acetic acid
- AKOS001055640
- EN300-06096
- Z45658558
- BRD-K86372484-001-01-8
- CBKinase1_018811
- 2-(3,4-dichlorobenzenesulfonamido)acetic acid
- G33566
- SR-01000277471-1
- HMS1429P21
- Glycine, N-(3,4-dichloro-phenylsulfonyl)-
- IFLab1_006335
- 2-[(3,4-dichlorophenyl)sulfonylamino]acetic acid
- SCHEMBL15787094
- NCGC00337588-01
- CBKinase1_006411
- 2-(3,4-dichlorobenzenesulfonamido)aceticacid
- F1565-0014
- 129582-99-6
-
- インチ: InChI=1S/C8H7Cl2NO4S/c9-6-2-1-5(3-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
- InChIKey: APIPQJHUNCPKSU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 282.9472843Da
- どういたいしつりょう: 282.9472843Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 91.9Ų
2-(3,4-dichlorobenzenesulfonamido)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-06096-0.1g |
2-(3,4-dichlorobenzenesulfonamido)acetic acid |
129582-99-6 | 95.0% | 0.1g |
$66.0 | 2025-02-21 | |
Enamine | EN300-06096-2.5g |
2-(3,4-dichlorobenzenesulfonamido)acetic acid |
129582-99-6 | 95.0% | 2.5g |
$503.0 | 2025-02-21 | |
Enamine | EN300-06096-5.0g |
2-(3,4-dichlorobenzenesulfonamido)acetic acid |
129582-99-6 | 95.0% | 5.0g |
$743.0 | 2025-02-21 | |
Enamine | EN300-06096-0.05g |
2-(3,4-dichlorobenzenesulfonamido)acetic acid |
129582-99-6 | 95.0% | 0.05g |
$42.0 | 2025-02-21 | |
TRC | D439630-50mg |
2-(3,4-dichlorobenzenesulfonamido)acetic acid |
129582-99-6 | 50mg |
$ 50.00 | 2022-06-05 | ||
Aaron | AR019IYN-50mg |
2-(3,4-dichlorobenzenesulfonamido)acetic acid |
129582-99-6 | 95% | 50mg |
$83.00 | 2025-02-28 | |
Enamine | EN300-06096-1g |
2-(3,4-dichlorobenzenesulfonamido)acetic acid |
129582-99-6 | 97% | 1g |
$256.0 | 2023-10-28 | |
A2B Chem LLC | AV22995-5g |
2-(3,4-dichlorobenzenesulfonamido)acetic acid |
129582-99-6 | 97% | 5g |
$818.00 | 2024-04-20 | |
Aaron | AR019IYN-2.5g |
2-(3,4-dichlorobenzenesulfonamido)acetic acid |
129582-99-6 | 95% | 2.5g |
$717.00 | 2025-02-28 | |
1PlusChem | 1P019IQB-50mg |
2-(3,4-dichlorobenzenesulfonamido)acetic acid |
129582-99-6 | 95% | 50mg |
$105.00 | 2025-03-03 |
2-(3,4-dichlorobenzenesulfonamido)acetic acid 関連文献
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2-(3,4-dichlorobenzenesulfonamido)acetic acidに関する追加情報
Introduction to 2-(3,4-dichlorobenzenesulfonamido)acetic Acid (CAS No. 129582-99-6)
2-(3,4-dichlorobenzenesulfonamido)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 129582-99-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic applications. The structural features of 2-(3,4-dichlorobenzenesulfonamido)acetic acid, particularly the presence of both chloro substituents and a sulfonamido group, contribute to its unique chemical properties and potential utility in drug development.
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, linked to an acetic acid moiety through a sulfonamido (-SO₂NH₂) functional group. This arrangement imparts a high degree of lipophilicity and electrophilicity, making it a versatile intermediate in synthetic chemistry. The sulfonamido group is particularly noteworthy, as it is a common pharmacophore in many drugs due to its ability to interact with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in sulfonamide derivatives as potential therapeutic agents. The dichlorobenzene scaffold in 2-(3,4-dichlorobenzenesulfonamido)acetic acid enhances its reactivity and binding affinity, making it a valuable building block for designing novel compounds. Researchers have been exploring its applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer treatments.
One of the most compelling aspects of 2-(3,4-dichlorobenzenesulfonamido)acetic acid is its role as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the development of sulfonamide-based drugs that target specific enzymes involved in metabolic pathways. These enzymes often play critical roles in diseases such as diabetes and cancer, making such inhibitors highly sought after.
The pharmaceutical industry has been particularly interested in derivatives of this compound due to their potential to modulate biological processes at the molecular level. The chloro substituents on the benzene ring increase the compound's ability to undergo nucleophilic substitution reactions, which is a key step in many synthetic pathways. This property allows chemists to easily modify the structure of 2-(3,4-dichlorobenzenesulfonamido)acetic acid to create new analogs with tailored biological activities.
Recent studies have highlighted the compound's significance in medicinal chemistry. For example, researchers have demonstrated that derivatives of 2-(3,4-dichlorobenzenesulfonamido)acetic acid can inhibit certain proteases that are overexpressed in tumor cells. By targeting these enzymes, the compounds can disrupt critical signaling pathways that contribute to cancer progression. Such findings underscore the potential of this scaffold as a foundation for developing novel anticancer agents.
Moreover, the sulfonamido group in 2-(3,4-dichlorobenzenesulfonamido)acetic acid has been shown to enhance drug solubility and bioavailability when incorporated into larger molecules. This property is particularly important for oral medications, where poor solubility can limit absorption and efficacy. By using this compound as a starting point, drug developers can create more effective formulations that are better absorbed by the body.
The synthesis of 2-(3,4-dichlorobenzenesulfonamido)acetic acid itself is an intricate process that requires careful optimization to ensure high yield and purity. Common synthetic routes involve the reaction of 3,4-dichlorobenzene sulfonyl chloride with ammonia or ammonium hydroxide to form the sulfonamide intermediate, followed by coupling with acetic anhydride or acetyl chloride to introduce the acetic acid moiety. Advanced techniques such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions may also be employed to improve efficiency.
In conclusion,2-(3,4-dichlorobenzenesulfonamido)acetic acid (CAS No. 129582-99-6) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for sulfonamide derivatives,2-(3,4-dichlorobenzenesulfonamido)acetic acid is poised to play an increasingly important role in the discovery and development of novel therapeutic agents.
129582-99-6 (2-(3,4-dichlorobenzenesulfonamido)acetic acid) 関連製品
- 1798728-28-5(5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide)
- 2034225-31-3(2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine)
- 898357-77-2(N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)ethanediamide)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 85052-90-0(3-(4-chlorobenzenesulfonyl)propan-1-amine)
- 1103617-11-3(2-(2-Fluorophenoxy)ethyl 3-methyl-2-(2-phenylethenesulfonamido)butanoate)
- 860609-19-4(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)
- 773134-56-8(Ethyl 2-chloro-6-fluorobenzoate)
- 2640962-91-8(N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide)
- 473633-52-2(3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide)




